
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that features a triazole ring substituted with a fluorophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with formic acid to yield the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include the corresponding aldehyde and carboxylic acid.
- Reduction products include dihydrotriazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound also features a fluorophenyl group but differs in its core structure, which is a pyrazole ring.
Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness: (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. Its methanol moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H8FN3O |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI Key |
ATBKKQCFWRWVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


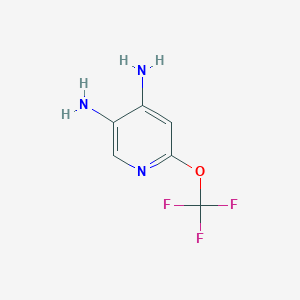
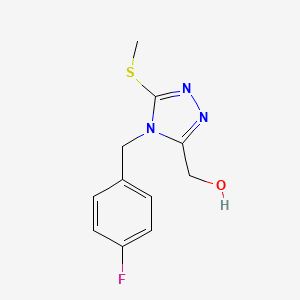
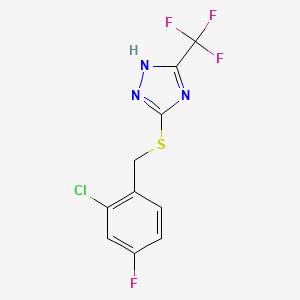
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)

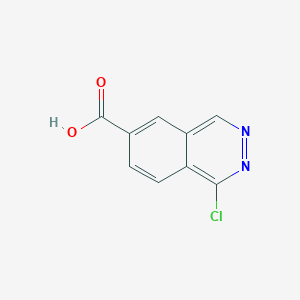
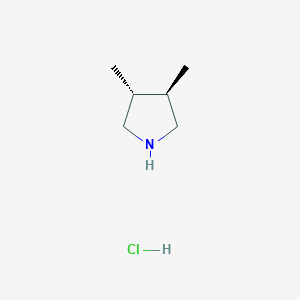


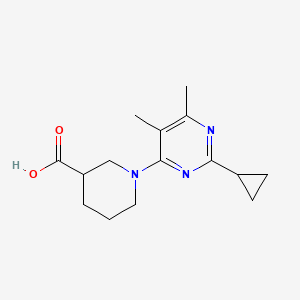


![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)

